molecular formula C24H20BrN3O4 B11133658 N-(4-bromophenyl)-2-{1-[(4-methoxyphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide

N-(4-bromophenyl)-2-{1-[(4-methoxyphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide

Cat. No.: B11133658
M. Wt: 494.3 g/mol
InChI Key: SWMUXLVAKUHRSZ-UHFFFAOYSA-N
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Description

N-(4-BROMOPHENYL)-2-[1-(4-METHOXYBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a methoxybenzoyl group, and a tetrahydroquinoxalinyl moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of N-(4-BROMOPHENYL)-2-[1-(4-METHOXYBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Tetrahydroquinoxaline Core: This step involves the condensation of an appropriate diamine with a diketone to form the tetrahydroquinoxaline core.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a nucleophilic substitution reaction using a brominated aromatic compound.

    Attachment of the Methoxybenzoyl Group: The methoxybenzoyl group can be attached via an acylation reaction using a methoxybenzoic acid derivative.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-(4-BROMOPHENYL)-2-[1-(4-METHOXYBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.

Scientific Research Applications

N-(4-BROMOPHENYL)-2-[1-(4-METHOXYBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It may be used in the study of biological pathways and mechanisms due to its potential interactions with biological molecules.

    Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-BROMOPHENYL)-2-[1-(4-METHOXYBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The bromophenyl and methoxybenzoyl groups may interact with enzymes or receptors, modulating their activity. The tetrahydroquinoxaline core may also play a role in stabilizing the compound’s interaction with its targets. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-(4-BROMOPHENYL)-2-[1-(4-METHOXYBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE can be compared with similar compounds such as:

    N-(4-BROMOPHENYL)-4-METHOXYBENZYLAMINE: This compound shares the bromophenyl and methoxybenzyl groups but lacks the tetrahydroquinoxaline core.

    N-(4-BROMOPHENYL)-1-(4-METHOXYPHENYL)METHANIMINE: This compound also contains the bromophenyl and methoxyphenyl groups but differs in the overall structure and functional groups.

Properties

Molecular Formula

C24H20BrN3O4

Molecular Weight

494.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[1-(4-methoxybenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide

InChI

InChI=1S/C24H20BrN3O4/c1-32-18-12-6-15(7-13-18)24(31)28-20-5-3-2-4-19(20)27-23(30)21(28)14-22(29)26-17-10-8-16(25)9-11-17/h2-13,21H,14H2,1H3,(H,26,29)(H,27,30)

InChI Key

SWMUXLVAKUHRSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2C(C(=O)NC3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

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